3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol
CAS No.:
Cat. No.: VC18182726
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3O |
|---|---|
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 3-amino-3-imidazo[1,2-a]pyridin-2-ylpropan-1-ol |
| Standard InChI | InChI=1S/C10H13N3O/c11-8(4-6-14)9-7-13-5-2-1-3-10(13)12-9/h1-3,5,7-8,14H,4,6,11H2 |
| Standard InChI Key | WRWUSVAHTNXHAX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC(=CN2C=C1)C(CCO)N |
Introduction
Structural Elucidation and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates an imidazo[1,2-a]pyridine moiety—a bicyclic system comprising a five-membered imidazole ring fused to a six-membered pyridine ring—with a 3-amino-propan-1-ol side chain. Key features include:
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Imidazo[1,2-a]pyridine core: Provides aromaticity and π-π stacking potential .
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Amino group (-NH): Enhances solubility and enables hydrogen bonding .
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Hydroxyl group (-OH): Contributes to polarity and reactivity.
The stereochemistry at the C3 position remains unspecified in most sources, though stereoisomers like (3R)-3-amino-3-{imidazo[1,2-a]pyridin-3-yl}propan-1-ol have been documented .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 191.23 g/mol | |
| IUPAC Name | 3-amino-3-imidazo[1,2-a]pyridin-2-ylpropan-1-ol | |
| SMILES | C1=CC2=NC(=CN2C=C1)C(CCO)N | |
| InChI Key | WRWUSVAHTNXHAX-UHFFFAOYSA-N |
Synthetic Methodologies
Multi-Step Condensation Routes
Synthesis typically involves condensation of 2-aminopyridine derivatives with aldehydes or ketones. A representative protocol includes:
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Formation of imidazo[1,2-a]pyridine: Reacting 2-aminopyridine with α-bromoacetophenone in ethanol under basic conditions (e.g., NaHCO) yields the core structure .
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Introduction of the propanol side chain: Alkylation or nucleophilic substitution reactions attach the 3-amino-propan-1-ol moiety. For example, TosOH-catalyzed reactions with 2-isocyano-2,4,4-trimethylpentane in methanol at 70°C have been employed .
Purification and Characterization
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Purification: High-performance liquid chromatography (HPLC) or column chromatography (silica gel, petroleum ether/EtOAc) .
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Characterization:
Chemical Reactivity and Functionalization
Key Reactions
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Oxidation: The hydroxyl group undergoes oxidation to ketones using agents like KMnO.
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Reduction: Sodium borohydride (NaBH) reduces carbonyl groups in derivatives.
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Aza-Friedel–Crafts Alkylation: Y(OTf)-catalyzed three-component reactions with aldehydes and amines enable C3-alkylation .
Stability Considerations
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Storage: Stable at 2–8°C in inert atmospheres; sensitive to light and moisture.
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Degradation Pathways: Hydrolysis of the imidazole ring under strongly acidic or basic conditions.
Biological Activities and Mechanisms
Preliminary Pharmacological Insights
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Anticancer Potential: Imidazo[1,2-a]pyridine derivatives inhibit kinases involved in tumor proliferation .
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Anti-Inflammatory Effects: Modulation of COX-2 or NF-κB pathways has been hypothesized.
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Antimicrobial Activity: Structural analogs exhibit activity against Candida albicans and Rhodotorula mucilaginosa .
Structure-Activity Relationships (SAR)
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Amino Group: Critical for hydrogen bonding with biological targets .
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Imidazo[1,2-a]pyridine Core: Enhances binding to aromatic residues in enzyme active sites .
Applications in Drug Discovery
Lead Compound Optimization
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Kinase Inhibitors: Analogous compounds (e.g., nilotonib) target Bcr-Abl tyrosine kinase in leukemia .
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Antifungal Agents: Triazole-containing derivatives show MIC values ≤25 µg/mL against fungal pathogens .
Challenges and Future Directions
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